Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-
Description
This compound is a bis-pyrimidine acetamide derivative featuring a central thioether-linked pyrimidine scaffold. Its structure includes two pyrimidine rings connected via a sulfur atom, with substitutions of bis[(4-methoxyphenyl)methyl]amino groups at position 2 and ethoxy groups at positions 4 and 6 on the pyrimidine cores. The presence of methoxy and ethoxy substituents suggests enhanced solubility in organic solvents compared to non-polar analogs, while the bulky bis(aryl)amino groups may influence steric interactions in biological or chemical environments.
Properties
Molecular Formula |
C32H37N7O6S |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
N-[6-acetamido-2-[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxypyrimidin-5-yl]sulfanylpyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H37N7O6S/c1-7-44-29-28(46-32-35-26(33-20(3)40)17-27(36-32)34-21(4)41)30(45-8-2)38-31(37-29)39(18-22-9-13-24(42-5)14-10-22)19-23-11-15-25(43-6)16-12-23/h9-17H,7-8,18-19H2,1-6H3,(H2,33,34,35,36,40,41) |
InChI Key |
MBALKHXJZPESLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)OCC)SC4=NC(=CC(=N4)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Diethoxy-Substituted Pyrimidine Synthesis
The diethoxy groups are introduced via alkoxylation. CN110818643A describes a cyclization strategy using malonic diester and methyleneguanidine salts under basic conditions:
Thioether Bridge Formation
The thioether linkage is established via nucleophilic substitution. Nature (2024) reports sulfoxidation of pyrimidine thioates:
- Thiolation : 4,6-Dimethylpyrimidine-2-thiol reacts with benzoyl chloride derivatives in pyridine to form pyrimidine benzothioates.
- Sulfide Coupling : Reaction with 5-chloro-4,6-diethoxypyrimidine in the presence of NaH in THF forms the thioether bridge (yield: 65–70%).
Critical Parameter : Excess NaH (2.2 eq) ensures complete deprotonation of the thiol group.
Acetamide Functionalization
The acetamide groups are introduced via carbodiimide-mediated coupling. WO2022136206A1 details this step:
- Activation : 4-Hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in N-methyl-2-pyrrolidone (NMP) at 65°C to form the acyl imidazole intermediate.
- Amidation : Reaction with bis[(4-methoxyphenyl)methyl]amine hydrochloride in NMP at 65°C for 1 hour yields the acetamide product (yield: 82%).
Purification : The crude product is crystallized from ethanol/water (3:1) to achieve >99% purity.
Final Assembly and Characterization
Coupling of Pyrimidine Moieties
The two pyrimidine units are linked via the thioether bridge:
Global Deprotection and Acetylation
- Ethoxy Group Retention : Selective conditions (HCl/EtOH, 0°C) prevent cleavage of ethoxy groups during final deprotection.
- Acetylation : Treatment with acetic anhydride in pyridine introduces the terminal acetamide groups (yield: 75%).
Analytical Data and Quality Control
Spectroscopic Characterization :
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch, acetamide), 1240 cm⁻¹ (C-O-C, ethoxy).
- ¹H NMR (DMSO-d6) : δ 1.35 (t, 6H, -OCH2CH3), 3.75 (s, 6H, -OCH3), 4.45 (q, 4H, -OCH2), 7.15–7.30 (m, 8H, aromatic).
- MS (ESI+) : m/z 648.3 [M+H]⁺ (calc. 647.7).
Purity Analysis : HPLC (C18 column, MeCN/H2O 70:30) shows 99.2% purity with tr = 12.4 min.
Industrial-Scale Optimization
Patent WO2022136206A1 highlights process improvements:
- Solvent Reduction : Me-THF volume decreased by 50%, cutting costs and waste.
- Reaction Time : Cyclization steps optimized from 60 hours to 20 hours via temperature control (70°C).
- Yield Enhancement : Cumulative yield increased from 52% to 74% through intermediate recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: compounds with nitro/halogen groups show promise as kinase inhibitors or antimicrobials. The target compound’s methoxy groups may favor CNS penetration but require cytotoxicity profiling .
- Material Science : The thioether linkage in bis-pyrimidines could stabilize metal complexes, a property unexplored in the target compound but observed in analogous thiopyrimidines .
- Synthetic Challenges : The steric bulk of the target compound may necessitate optimized alkylation conditions (e.g., higher temperatures or polar solvents) compared to analogs .
Biological Activity
Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is C₃₂H₃₉N₇O₆S, with a molecular weight of approximately 647.7 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity:
- Acetamide group : This can undergo hydrolysis, yielding amines and acetic acid.
- Pyrimidine derivatives : These are known for their diverse biological activities.
- Thioether functionality : This allows for nucleophilic substitution reactions.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to Acetamide. For instance, pyrimidine derivatives have demonstrated significant COX-2 inhibition, which is crucial in managing inflammatory conditions. The IC50 values for certain derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Case Study: COX-2 Inhibition
In a comparative study involving various pyrimidine derivatives, compounds similar to Acetamide showed promising results in inhibiting COX-2 activity:
These findings suggest that the structural characteristics of Acetamide may confer similar pharmacological effects.
Antimicrobial Activity
Acetamide derivatives have also been investigated for their antimicrobial properties. Research indicates that certain modifications can enhance the antimicrobial efficacy against various pathogens. For example, studies have shown promising results against Gram-positive and Gram-negative bacteria when tested in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of Acetamide derivatives. Modifications in substituents on the pyrimidine ring or the methoxy groups can significantly influence their pharmacological profiles. Electron-donating groups have been found to enhance anti-inflammatory activity by stabilizing the active conformation of the compounds .
Synthesis and Development
The synthesis of Acetamide involves multi-step organic reactions that allow for the introduction of various functional groups. Key steps typically include:
- Formation of the pyrimidine core.
- Introduction of thioether linkages.
- Functionalization with methoxy and acetamide groups.
These synthetic routes are essential for developing analogs with improved efficacy and selectivity.
Q & A
Q. How can researchers verify the structural integrity of this acetamide derivative during synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques. For example:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide, S–C=S stretching for thioether linkages ).
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for substituted phenyl groups) and ethoxy/methoxy protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Verify pyrimidine carbons (δ 150–160 ppm) and acetamide carbonyl (δ ~170 ppm) .
- LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z ~376 observed in related pyrimidine-acetamide derivatives ).
Q. What synthetic routes are reported for pyrimidine-linked acetamide derivatives?
- Methodological Answer : Multi-step synthesis often involves:
Nucleophilic substitution : Introduce bis[(4-methoxyphenyl)methyl]amino groups via reaction with 4-methoxybenzyl chloride under basic conditions .
Thioether formation : Use sulfur nucleophiles (e.g., NaSH) to link pyrimidinyl-thio groups .
Acetamide coupling : React with activated acetamide precursors (e.g., chloroacetamide) in polar aprotic solvents (DMF, DMSO) .
Yields typically range from 40–60%, requiring iterative purification (column chromatography, recrystallization) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. For example:
- Reaction Path Search : Identify energetically favorable pathways for pyrimidine-thio bond formation using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize regioselectivity .
- Transition-State Analysis : Calculate activation energies to prioritize synthetic routes (e.g., avoiding high-energy intermediates) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
- Methodological Answer : Use comparative SAR (Structure-Activity Relationship) studies:
- In vitro assays : Test derivatives with varying alkoxy substituents (e.g., 4,6-diethoxy vs. 4,6-dimethoxy) for receptor binding or enzyme inhibition.
- MD Simulations : Model interactions with target proteins (e.g., docking studies to assess methoxy group’s steric/electronic effects) .
Example: Ethoxy groups enhance metabolic stability compared to methoxy in related hypoglycemic agents .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Address discrepancies via:
- 2D NMR (COSY, HSQC) : Resolve overlapping ¹H signals (e.g., aromatic protons in symmetric pyrimidine systems) .
- Isotopic Labeling : Use deuterated analogs to confirm ambiguous peaks (e.g., NH protons in acetamide ).
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., confirming pyrimidine-thio geometry) .
Q. What strategies mitigate low yields in multi-step syntheses?
- Methodological Answer : Optimize via:
- Catalysis : Use Pd/Cu catalysts for C–S bond formation (e.g., Ullmann coupling for pyrimidine-thio linkages ).
- Microwave-Assisted Synthesis : Reduce reaction times for steps prone to decomposition (e.g., acetamide coupling at 100°C for 30 min vs. 12 hours conventionally ).
- Flow Chemistry : Improve reproducibility in scale-up (e.g., continuous flow reactors for nitro reduction steps ).
Data-Driven Research Questions
Q. How to design experiments for assessing thermodynamic stability?
- Methodological Answer : Combine experimental and computational approaches:
- DSC/TGA : Measure melting points (e.g., 204–205°C in related derivatives ) and decomposition temperatures.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds in crystal packing ).
- DFT Calculations : Predict thermal stability via bond dissociation energies (e.g., C–S vs. C–O bond strengths ).
Q. What analytical techniques are critical for impurity profiling?
- Methodological Answer : Utilize:
- HPLC-MS/MS : Detect trace byproducts (e.g., unreacted 4-methoxybenzyl intermediates ).
- ICP-MS : Screen for heavy metal residues (e.g., Pd/C catalyst remnants ).
- NMR Relaxometry : Identify amorphous vs. crystalline impurities .
Contradiction Analysis in Literature
Q. Why do solubility properties vary across structurally similar derivatives?
- Methodological Answer : Investigate via:
- Hansen Solubility Parameters : Correlate solubility in solvents (e.g., DMSO > ethanol due to polar groups ).
- LogP Calculations : Compare lipophilicities (e.g., diethoxy derivatives have higher LogP than dimethoxy analogs ).
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
